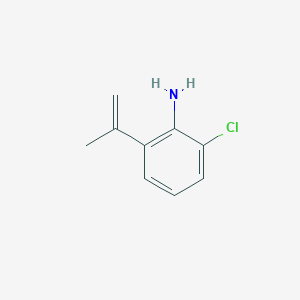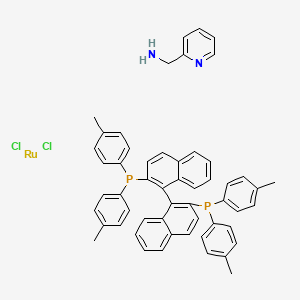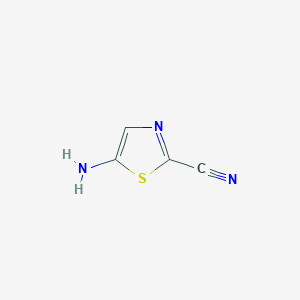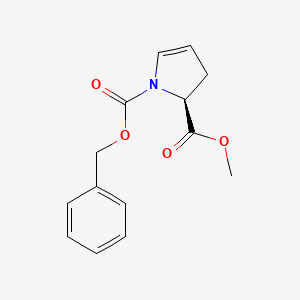
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate is an organic compound derived from the pyrrole family This compound stands out due to its specific structural features, particularly the presence of the 1-benzyl group and the 2-methyl moiety attached to the 2,3-dihydro-1H-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate typically begins with the appropriate pyrrole precursor. Through a series of well-orchestrated steps involving alkylation, esterification, and hydrogenation, the compound is meticulously crafted. Key reagents often include benzyl chloride for the benzylation step and methyl halides for the methylation process.
Industrial Production Methods
Industrially, the compound's synthesis involves a continuous flow system that ensures high yield and purity. This method leverages automated synthesis reactors, which allow precise control of reaction parameters such as temperature, pressure, and reagent concentration. Such systems are invaluable for scaling up production while maintaining the compound’s integrity and reducing waste.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to nucleophilic substitution due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Common reagents involved in its chemical reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ reagents like sodium hydride and alkyl halides under aprotic conditions.
Major Products
The major products of these reactions vary based on the specific conditions employed. Oxidation typically yields carboxylic acid derivatives, while reduction can produce simpler hydrocarbons. Substitution reactions can lead to a wide array of functionalized pyrrole derivatives, each with unique properties.
Scientific Research Applications
1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate finds extensive use in scientific research:
Chemistry: : As a precursor for synthesizing more complex molecules and as a reagent in various organic synthesis protocols.
Biology: : Investigated for its potential as a bioactive molecule, particularly in inhibiting certain enzymatic pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: : Utilized in the development of advanced materials and specialty chemicals due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through intricate mechanisms involving interaction with specific molecular targets. It often functions by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects in biological pathways, making it a molecule of interest for therapeutic research.
Comparison with Similar Compounds
Uniqueness
Compared to other pyrrole derivatives, 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate is unique due to the presence of the benzyl and methyl groups. These substitutions significantly alter its reactivity and interactions with biological targets.
Similar Compounds
Other compounds within the same family include:
1-Benzyl-2,5-dimethylpyrrole
2-Methylpyrrole-1-carboxylate
2,3-Dihydro-1H-pyrrole derivatives with various alkyl or aryl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Conclusion
This compound is a versatile and significant compound in the realm of chemistry and related fields. Its unique structural features and resultant chemical reactivity make it a valuable subject for ongoing research and industrial applications. From synthetic pathways to scientific applications, this compound offers a fascinating glimpse into the potential of organic molecules.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFGEGRRBQUROI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
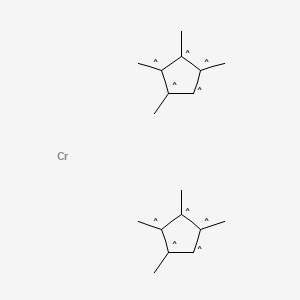
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
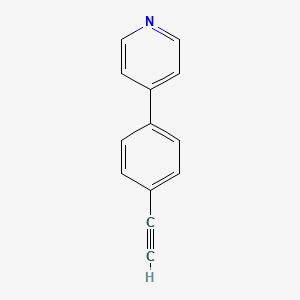
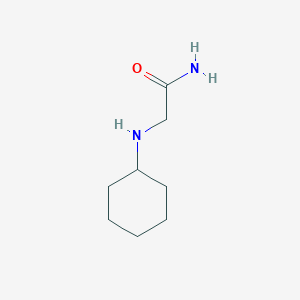
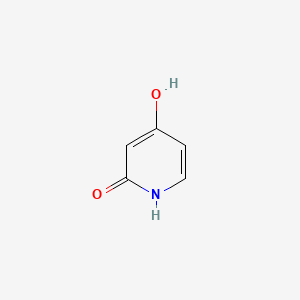
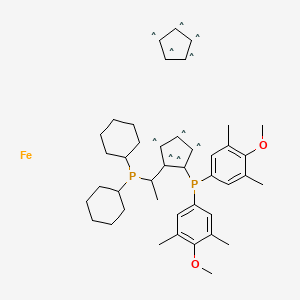
![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)



